

Flavokawain C: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Flavokawain C*

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This document provides an in-depth overview of the chemical properties and synthetic methodologies for **Flavokawain C**, a naturally occurring chalcone with significant therapeutic potential.^{[1][2]}

Chemical Structure and Properties

Flavokawain C is a chalcone, a type of natural product belonging to the flavonoid family.^{[3][4]} It is characterized by two aromatic rings joined by a three-carbon α,β -unsaturated carbonyl system.^[5] The chemical structure and key properties of **Flavokawain C** are summarized below.

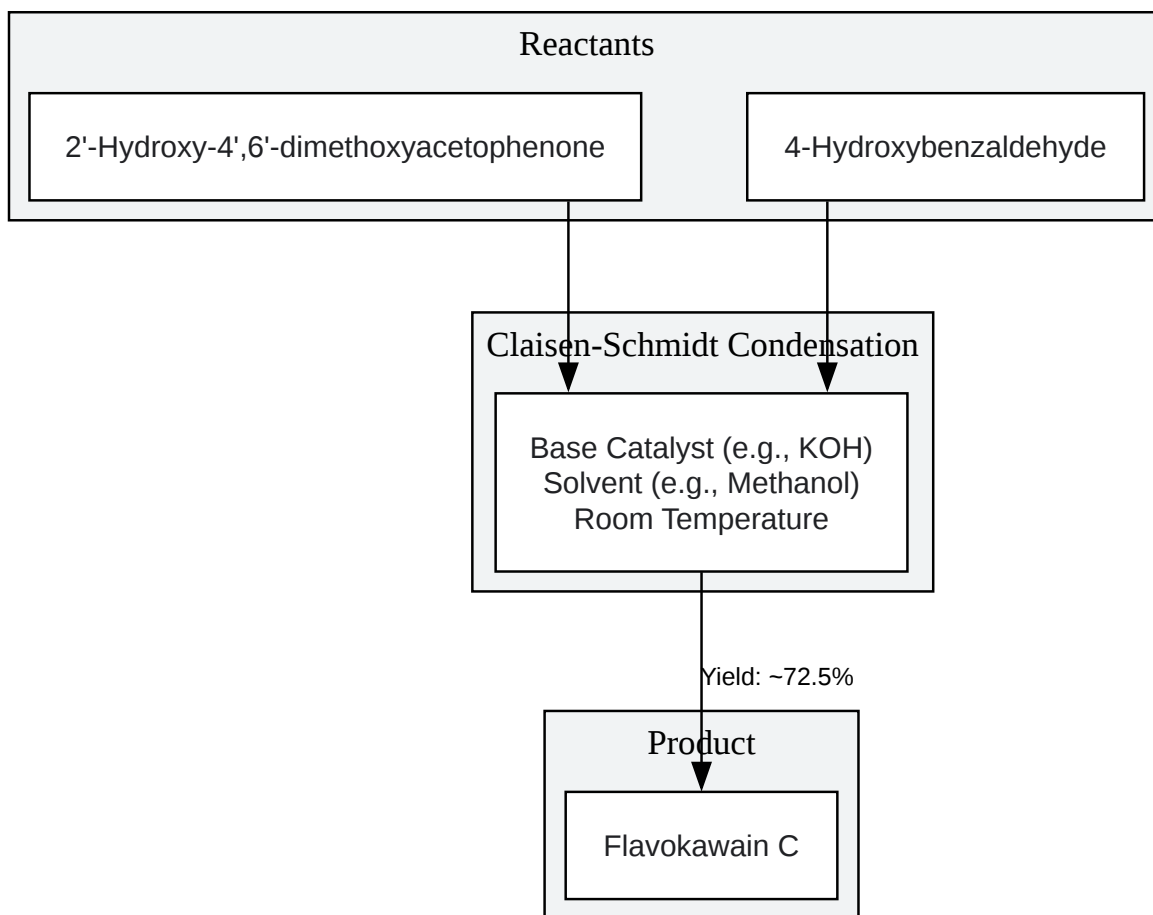
Table 1: Chemical Properties of **Flavokawain C**

Property	Value
IUPAC Name	(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one[3]
Other Names	Flavokavain C, 2',4-Dihydroxy-4',6'-dimethoxychalcone[6][7]
Molecular Formula	C ₁₇ H ₁₆ O ₅ [1][3][6][8][9]
Molecular Weight	300.31 g/mol [1][6][7]
CAS Number	37308-75-1[6][8]
Appearance	Solid[8]
Melting Point	194 - 195 °C[3]
SMILES	<chem>COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=C(C(=C2)O)O</chem> [3]
InChIKey	UXUFMIJZNYXWDX-VMPITWQZSA-N[7][8]

Synthesis of Flavokawain C

The primary method for synthesizing **Flavokawain C** and other chalcones is the Claisen-Schmidt condensation.[5] This reaction involves the base-catalyzed condensation of an appropriate acetophenone with a benzaldehyde derivative.[10]

The synthesis of **Flavokawain C** via Claisen-Schmidt condensation is depicted in the following workflow diagram.



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Caption: Synthesis workflow for **Flavokawain C**.

This protocol is adapted from established procedures for the synthesis of Flavokawain B derivatives.^{[11][12]}

Materials:

- 2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 mmol)
- 4-Hydroxybenzaldehyde (1.0 mmol)
- Methanol (5 mL)

- Potassium Hydroxide (KOH) solution (40% aqueous)
- Hydrochloric Acid (HCl) solution (10% v/v aqueous)
- Distilled water
- Ethyl acetate or Dichloromethane (for extraction)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.00 mmol) and 4-hydroxybenzaldehyde (1.00 mmol) in 5 mL of methanol.
- To this solution, add a 40% aqueous solution of potassium hydroxide (KOH) as a catalyst.
- Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion of the reaction, cool the mixture in an ice-water bath to 0 °C.
- Acidify the reaction mixture by the slow addition of a 10% v/v aqueous HCl solution until a yellow precipitate forms.
- Filter the precipitate and wash it with a 10% aqueous HCl solution, followed by distilled water.
- If a precipitate does not form and an orange-yellow layer is observed, extract the mixture with either dichloromethane or ethyl acetate.
- Dry the organic extracts over anhydrous Na_2SO_4 , filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **Flavokawain C**.

Table 2: Reactant Properties

Reactant	Molecular Formula	Molecular Weight (g/mol)
2'-Hydroxy-4',6'-dimethoxyacetophenone	C ₁₀ H ₁₂ O ₄	196.20
4-Hydroxybenzaldehyde	C ₇ H ₆ O ₂	122.12

Spectroscopic Data

The characterization of synthesized **Flavokawain C** is typically performed using various spectroscopic techniques.

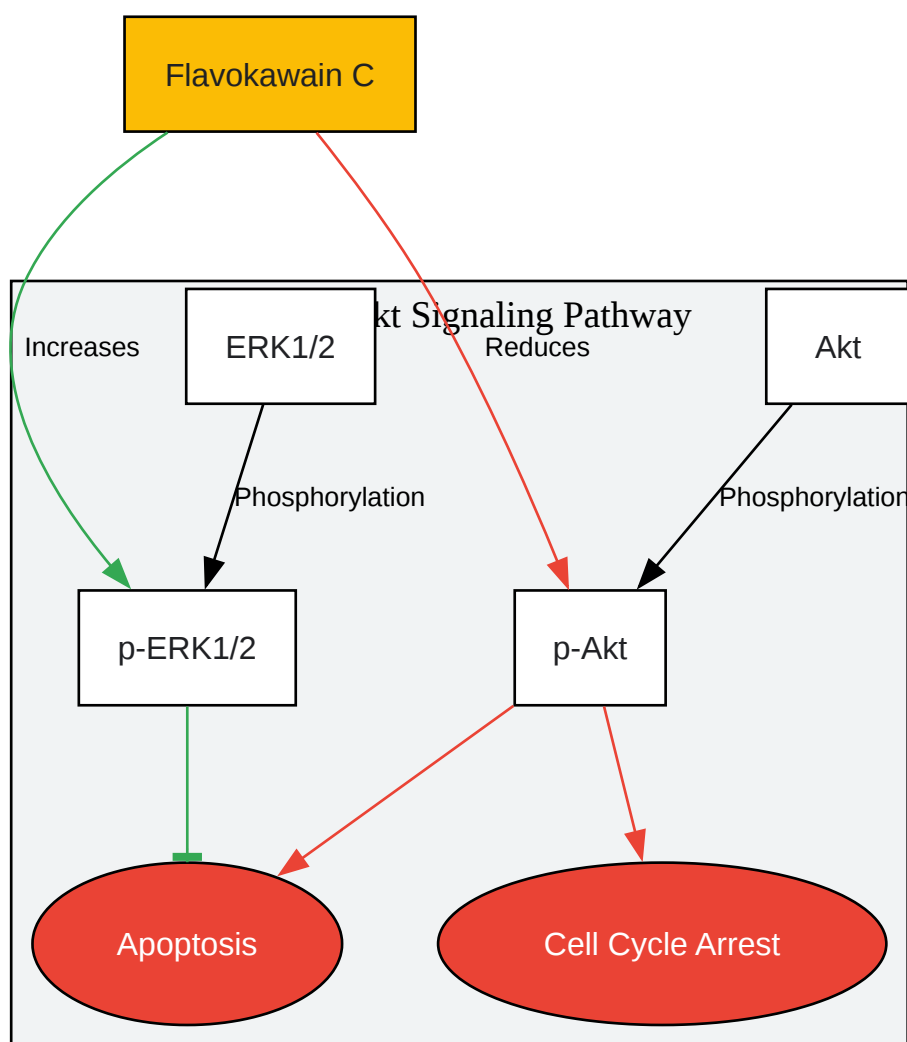
Table 3: Spectroscopic Data for Chalcones

Technique	Key Observances for Chalcone Structure
¹ H-NMR	Signals in the range of δ 7.66–7.84 (J = 15–16 Hz) and 7.86–8.0 (J = 15–16 Hz) are assigned to α and β protons, respectively. [13]
¹³ C-NMR	A signal in the range of δ 191–193.45 corresponds to the carbonyl group. [13]
IR Spectroscopy	A peak in the range of 1625–1634 cm ⁻¹ indicates the presence of the carbonyl group. [13]
UV-Vis Spectroscopy	Absorption in the wavelength range of 290-405 nm is characteristic of the conjugated α,β -unsaturated carbonyl system. [11]
Mass Spectrometry	MS-MS data for the precursor ion [M-H] ⁻ shows a mass-to-charge ratio of 299.0925. [3]

Biological Activity and Signaling Pathways

Flavokawain C has been shown to exhibit a range of biological activities, including anticancer properties.[2][8][14] It can induce apoptosis and cause cell cycle arrest in cancer cells.[8][15] The mechanism of action involves the modulation of several key signaling pathways.

One of the pathways affected by **Flavokawain C** is the MAPK and Akt signaling pathway.[2][8][16] **Flavokawain C** treatment has been observed to increase the phosphorylation of ERK1/2 and reduce the phosphorylation of Akt in HCT 116 human colon carcinoma cells.[2][15] This modulation contributes to the induction of apoptosis and cell cycle arrest.



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